molecular formula C17H16ClNO3 B5746004 (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide

(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B5746004
M. Wt: 317.8 g/mol
InChI Key: WVACAXFBSWKOGR-UVTDQMKNSA-N
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Description

(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a chloro group, a dimethoxyphenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

The synthesis of (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2,5-dimethoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Scientific Research Applications

(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of protein kinases and other signaling molecules .

Comparison with Similar Compounds

(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide can be compared with other similar compounds such as:

    (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamine: Similar structure but with an amine group instead of an amide.

    (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enol: Similar structure but with an alcohol group instead of an amide.

These comparisons highlight the unique properties of this compound, particularly its amide functionality, which plays a crucial role in its chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-13-8-9-16(22-2)15(11-13)19-17(20)14(18)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVACAXFBSWKOGR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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